
1-Boc-azetidine-3-carboxylic acid
Overview
Description
1-Boc-azetidine-3-carboxylic acid (tert-butoxycarbonyl-protected azetidine-3-carboxylic acid, CAS 142253-55-2) is a heterocyclic β-amino acid derivative with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine ring’s nitrogen, enhancing stability during synthetic processes, particularly in peptide coupling and medicinal chemistry applications. This compound is widely used as a building block in drug discovery due to its constrained four-membered azetidine ring, which improves metabolic stability and bioavailability compared to linear analogues .
Synthetic routes typically involve introducing the Boc group to azetidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, as seen in analogous syntheses (e.g., 6-BOC-hydrazinopyridine-3-carboxylic acid in ). Its applications span oncology, neurology, and antibiotic development, where rigid cyclic structures are advantageous for target binding .
Preparation Methods
Boc Protection of 3-Hydroxyazetidine Derivatives
A widely adopted strategy involves introducing the tert-butoxycarbonyl (Boc) protecting group to 3-hydroxyazetidine precursors. The CN106831523A patent outlines a two-step protocol starting from 3-hydroxyazetidine hydrochloride . In the first step, the hydrochloride salt is neutralized with sodium bicarbonate, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). This method achieves a 78% yield under mild conditions (25–30°C, 12 hours) . Key advantages include operational simplicity and avoidance of harsh reagents, though solvent recovery remains a challenge for large-scale production.
The reaction mechanism proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl of Boc₂O, facilitated by bicarbonate deprotonation. Post-reaction workup involves ethyl acetate extraction and crystallization with petroleum ether, yielding a white solid with >97% purity .
Cyclization of β-Amino Alcohols
Alternative routes leverage cyclization reactions to construct the azetidine ring. The CN111362852A patent describes a palladium-catalyzed cyclization of β-amino alcohols, such as 1-amino-3-bromo-2-propanol, under basic conditions . Potassium tert-butoxide in methanol induces ring closure at reflux (65–70°C), forming 3-hydroxyazetidine intermediates. Subsequent Boc protection using Boc₂O and triethylamine in dichloromethane furnishes the target compound in 45–72% overall yield .
Key Reaction Parameters
This method is advantageous for substrates sensitive to over-oxidation, though scalability is limited by palladium catalyst costs.
Oxidation of 3-Hydroxyazetidine-1-carboxylates
Traditional approaches oxidize 3-hydroxyazetidine-1-carboxylates to the corresponding carboxylic acid. The CN111362852A patent highlights a DMSO/oxalyl chloride system for oxidizing hydroxyl groups to carboxylates . After Boc protection, the intermediate is treated with oxalyl chloride at -10°C, followed by aqueous workup to isolate 1-Boc-azetidine-3-carboxylic acid in 65% yield. However, DMSO’s environmental toxicity and difficulty in removal necessitate alternative oxidants, such as TEMPO/NaClO, which achieve comparable yields with greener profiles .
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Industrial-scale production often integrates SPPS-compatible protocols. The Sigma-Aldrich product specification (09928) notes that this compound is synthesized via Boc-SPPS using Wang resin . The resin-bound peptide is cleaved with trifluoroacetic acid (TFA), releasing the free acid while retaining Boc protection on the azetidine nitrogen. This method ensures high purity (>98%) but requires specialized equipment for resin handling .
Comparative Analysis of Industrial Methods
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Boc Protection | 78 | 97 | High | 120 |
Cyclization | 72 | 95 | Moderate | 180 |
Oxidation | 65 | 93 | Low | 220 |
SPPS | 85 | 98 | High | 150 |
The Boc protection route offers the best balance of yield and cost, whereas SPPS is preferred for high-purity applications despite higher operational costs.
Chemical Reactions Analysis
1-Boc-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected azetidine ring is retained, and other functional groups are introduced at the carboxylic acid position.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Peptide Synthesis
Overview:
1-Boc-azetidine-3-carboxylic acid serves as a crucial building block in peptide synthesis, particularly for creating peptide-based drugs. Its stability and reactivity facilitate the formation of complex peptide structures.
Key Insights:
- The compound's ability to protect amine groups makes it an ideal candidate for solid-phase peptide synthesis (SPPS) and other methodologies.
- Research indicates that utilizing this compound can lead to improved yields and purities in peptide production, enhancing the potential for therapeutic applications .
Pharmaceutical Development
Overview:
In the pharmaceutical industry, this compound is instrumental in designing new drug candidates, especially those targeting specific biological pathways.
Key Insights:
- The compound has been employed in the synthesis of analogs that exhibit enhanced biological activity and reduced side effects.
- Studies have shown its potential in developing drugs that interact selectively with receptors or enzymes involved in various diseases, including obesity and cancer .
Bioconjugation
Overview:
Bioconjugation involves attaching drugs to biomolecules to improve delivery and efficacy. This compound plays a significant role in these processes.
Key Insights:
- The compound can facilitate the conjugation of therapeutic agents to antibodies, enhancing targeted delivery to specific cells or tissues.
- Research highlights its effectiveness in creating stable bioconjugates that maintain the biological activity of both the drug and the carrier molecule .
Material Science
Overview:
In material science, this compound is utilized to develop polymers and coatings with unique properties.
Key Insights:
- Its incorporation into polymer matrices can enhance mechanical strength, durability, and resistance to environmental factors.
- The compound's functional groups allow for modifications that can tailor materials for specific applications, such as drug delivery systems or protective coatings .
Research in Organic Chemistry
Overview:
As a reagent in organic synthesis, this compound aids chemists in exploring new reactions and mechanisms.
Key Insights:
- Its versatility allows for various transformations, contributing to advancements in synthetic methodologies.
- Case studies demonstrate its use in synthesizing novel heterocycles and other complex organic compounds .
- Synthesis of Peptide Derivatives:
- Drug Development Research:
- Material Development:
Mechanism of Action
The mechanism of action of 1-Boc-azetidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc group provides protection to the azetidine ring during chemical reactions, preventing unwanted side reactions. Upon deprotection, the azetidine moiety can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Variations
Substituent Modifications
*CAS inferred from synthesis description in .
Protecting Group Variations
Biological Activity
1-Boc-azetidine-3-carboxylic acid (CAS Number: 142253-55-2) is a derivative of azetidine, an important class of heterocyclic compounds with significant biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, which contribute to its reactivity and potential applications in medicinal chemistry.
- Molecular Formula : C9H15NO4
- Molecular Weight : 201.22 g/mol
- InChI Key : NCADHSLPNSTDMJ-UHFFFAOYSA-N
- Physical State : White to faintly beige powder
Synthesis and Derivatives
This compound can be synthesized through various methods, including the reaction of azetidine derivatives with Boc anhydride. Its derivatives have been explored for their potential biological activities, particularly in the development of new pharmaceuticals.
Biological Activity
This compound and its derivatives have shown promise in several biological contexts:
- Antimicrobial Activity : Some studies indicate that azetidine derivatives exhibit antimicrobial properties, making them candidates for further development as antibiotics .
- Gametocidal Activity : Research has highlighted the gametocidal activity of azetidine-3-carboxylic acid derivatives, which may have implications in agricultural applications, particularly in controlling pests .
- Pharmaceutical Applications : The compound has been incorporated into pharmaceutical formulations, such as in the synthesis of CB1 antagonists for obesity treatment (e.g., CE-178,253) .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Synthesis of Functionalized Derivatives :
- Pharmacological Investigations :
- Mechanistic Studies :
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the key considerations for synthesizing 1-Boc-azetidine-3-carboxylic acid in academic research settings?
Answer:
The synthesis typically involves coupling Boc-protected intermediates with carboxylic acid derivatives. A common method uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH2Cl2) to activate the carboxylic acid for amide bond formation . After reaction completion, the Boc-protecting group is removed using trifluoroacetic acid (TFA), followed by neutralization with saturated NaHCO3 and purification via silica gel chromatography. Key considerations include:
- Reaction time optimization (e.g., 6–15 hours for coupling, 1–8 hours for Boc deprotection) .
- Solvent choice to avoid side reactions (e.g., CH2Cl2 for inert conditions).
- Purification strategies (gradient elution with hexane/ethyl acetate) to isolate high-purity products .
Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
This compound is classified as skin irritant (H315) , eye irritant (H319) , and may cause respiratory irritation (H335) . Required safety measures include:
- Personal protective equipment (PPE): Safety goggles, nitrile gloves, and lab coats .
- Engineering controls: Use fume hoods to minimize inhalation of dust/aerosols .
- Emergency procedures: Flush eyes with water for ≥15 minutes upon contact; wash skin with soap and water .
- Storage: Keep at 2–8°C in a dry, well-ventilated area away from incompatible materials .
Q. Advanced: How can researchers optimize the synthesis of this compound derivatives for improved yield and purity?
Answer:
Optimization strategies for derivatives (e.g., fluorinated analogs or amide-linked compounds) include:
- Fluorination pathways: Bromofluorination of precursor imines followed by Boc-protection and oxidation to introduce fluorine atoms at the 3-position .
- Coupling reagent selection: EDCI/HOBt minimizes racemization in amide bond formation compared to other carbodiimides .
- Purification: Employ reverse-phase HPLC for polar derivatives or recrystallization for thermally stable compounds to enhance purity .
Q. Advanced: What analytical techniques are recommended for characterizing this compound and resolving data contradictions?
Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and Boc-group integrity. For example, δ 1.4 ppm (singlet) corresponds to Boc methyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., de-Boc byproducts) .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (e.g., 1700–1750 cm<sup>-1</sup> for carboxylic acid and Boc C=O) to resolve structural ambiguities .
- X-ray Crystallography: Resolves stereochemical conflicts in crystalline derivatives .
Q. Advanced: How is this compound utilized in the design of PROTACs and ADCs?
Answer:
This compound serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its:
- Rigid azetidine ring: Enhances stability in biological environments by reducing conformational flexibility .
- Boc-protected amine: Facilitates selective conjugation to payloads (e.g., cytotoxic agents or E3 ligase ligands) via carbodiimide-mediated coupling .
- Applications: In PROTACs, it links target-binding ligands to E3 ubiquitin ligase recruiters, enabling targeted protein degradation .
Q. Advanced: What are the challenges in studying the structure-activity relationships (SAR) of this compound derivatives?
Answer:
Key challenges include:
- Stereochemical complexity: Azetidine’s small ring strain limits substitution patterns, requiring careful optimization of substituent positions (e.g., 3-carboxylic acid vs. 3-hydroxymethyl derivatives) .
- Boc-group stability: Acidic or basic conditions during derivatization may prematurely remove the Boc group, altering activity .
- Biological assay interference: The carboxylic acid moiety may chelate metal ions or interact non-specifically with off-target proteins, necessitating counter-screening .
Q. Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?
Answer:
- Reproducibility checks: Strictly follow primary literature protocols (e.g., reaction temperatures, reagent purity) .
- Meta-analysis: Compare datasets across studies to identify outliers (e.g., conflicting IC50 values) and assess methodological variability .
- Computational modeling: Use molecular docking to predict binding modes and rationalize discrepancies in activity .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCADHSLPNSTDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373175 | |
Record name | 1-Boc-azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-55-2 | |
Record name | 1-Boc-Azetidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142253-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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